2,3-Diaminopyrazine
Overview
Description
2,3-Diaminopyrazine is an organic compound with the chemical formula C4H6N4. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Mechanism of Action
Target of Action
2,3-Diaminopyrazine, also known as Pyrazine-2,3-diamine, is a compound that has been found to have a significant impact on presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, making them a key target for various therapeutic interventions.
Mode of Action
The compound acts as a quaternary ammonium compound that blocks presynaptic potassium channels . By blocking these channels, this compound prolongs the action potential and increases presynaptic calcium concentrations . This results in enhanced neurotransmitter release, particularly of acetylcholine, which can have significant effects on neuromuscular function .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of acetylcholine release . By blocking presynaptic potassium channels, the compound prolongs the action potential, leading to increased calcium influx into the presynaptic neuron . This, in turn, triggers the release of acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid and almost complete absorption from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for amifampridine and 4 hours for 3-N-acetylamifampridine . Excretion occurs primarily through the kidneys, with 19% of the compound excreted unmetabolized and 74–81% excreted as 3-N-acetylamifampridine .
Result of Action
The primary result of this compound’s action is an increase in acetylcholine release, leading to enhanced neuromuscular transmission . This can have significant effects in conditions such as Lambert–Eaton myasthenic syndrome (LEMS), where acetylcholine release is typically impaired .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as diet and the presence of other medications . Additionally, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diaminopyrazine can be synthesized through several methods. One common method involves the reaction of 2,3-dihalopyrazine (such as 2,3-dibromopyrazine) with ammonia. This reaction typically requires the use of a suitable solvent and catalyst, and it must be conducted under controlled temperature and time conditions to ensure the desired product is obtained .
Another method involves the reduction of 2,3-dinitropyrazine using hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is efficient and yields high purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to other amine derivatives. Catalysts such as palladium on carbon are often used in these reactions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas, palladium on carbon
Substitution Reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,3-Diaminopyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2,6-Diaminopyrazine: Another isomer with different substitution patterns on the pyrazine ring.
Uniqueness
2,3-Diaminopyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and as a precursor for various industrial applications .
Properties
IUPAC Name |
pyrazine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFSXVAFGILCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300903 | |
Record name | 2,3-Diaminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-31-1 | |
Record name | 13134-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diaminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a straightforward method for synthesizing 2,3-diaminopyrazines?
A2: One efficient synthetic route involves using [, , ]thiadiazolo[3,4-b]pyrazines as precursors. These precursors are reduced to yield the desired 2,3-diaminopyrazines. [, ] This method allows for the preparation of various derivatives, including those with methyl and phenyl substitutions. []
Q2: How does the structure of 2,3-diaminopyrazine influence its coordination chemistry?
A3: The presence of two amino groups and the electron-withdrawing nature of the pyrazine ring significantly impact the coordination behavior of this compound. [] For instance, when reacted with salicylaldehyde derivatives, it forms pyrasal ligands. These ligands exhibit weaker binding compared to other salophen-type ligands due to the electron-withdrawing effect of the pyrazine nitrogens. [] This weaker binding makes the coordination environment susceptible to pH and temperature changes, potentially leading to shifts in coordination number (e.g., from 8 to 10) around metal centers like Cerium(IV). []
Q3: How can this compound be used in the construction of macrocyclic structures?
A4: this compound can serve as a building block for synthesizing macrocycles, particularly rectangular ones. [] When combined with half-sandwich iridium fragments and other ligands like quinoxaline derivatives, this compound can form hexanuclear rectangular macrocycles. [] These macrocycles can be further functionalized with diimine groups to introduce unsaturated metal sites, potentially leading to interesting catalytic properties. []
Q4: Are there any documented applications of pyrazine-based polymers, and how is this compound relevant in this context?
A5: Research indicates that cross-linked polymers incorporating pyrazine units can be employed for the selective removal of Mercury(II) ions from wastewater. [] While the specific study does not explicitly use this compound, it highlights the potential of pyrazine derivatives in environmental remediation. Further research could explore the use of this compound in synthesizing similar polymers with enhanced selectivity or affinity for specific pollutants.
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